tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate
Description
tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate (C₁₁H₂₁N₂O₃, molecular weight: 215.29 g/mol) is an ester derivative featuring a tertiary butyl ester group, a propanoate backbone, and a branched amine substituent.
Properties
IUPAC Name |
tert-butyl 3-[3-(dimethylamino)propylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)7-9-13-8-6-10-14(4)5/h13H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRCBBNCPZPAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially when reacting with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions, or as a ligand, binding to metal centers in coordination chemistry. Its effects are mediated through these interactions, influencing various chemical and biological processes .
Comparison with Similar Compounds
a) tert-Butyl 3-{[3-(Diethylamino)propyl]amino}-2-methylpropanoate (CAS 1221342-47-7)
b) Methyl 3-((3-(Dimethylamino)propyl)amino)propanoate (CAS 1820735-05-4)
- Structure : Methyl ester instead of tert-butyl.
- Molecular Formula : C₁₀H₂₁N₂O₂ (MW: 201.29 g/mol).
- Impact : The smaller ester group reduces steric protection, accelerating hydrolysis compared to the tert-butyl analog. This may limit its utility in prolonged biological assays .
Functional Group Modifications
a) Ethyl 2-((2-Cyanoethyl)amino)acetate (CAS 5616-81-9)
- Structure: Cyanoethylamino and acetate backbone (vs. propanoate).
- Molecular Formula : C₇H₁₂N₂O₂ (MW: 156.18 g/mol).
- Impact: The cyano group enhances electrophilicity, increasing reactivity in nucleophilic substitutions. However, reduced steric bulk lowers stability .
Biological Activity
tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate is a synthetic organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and therapeutic potential based on current research findings. The compound's structure, characterized by a tert-butyl group and an amino moiety, contributes to its diverse interactions with biological systems.
- Chemical Formula : C15H30N2O2
- Molecular Weight : 286.43 g/mol
- Structure : The compound features a tert-butyl ester group and a dimethylamino propyl side chain, enhancing its lipophilicity and enabling it to penetrate biological membranes effectively.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The dimethylamino propyl group allows the compound to form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially altering their activity.
- Receptor Binding : It can influence cellular responses by interacting with specific receptors involved in various signaling pathways, thereby modulating physiological processes.
- Bioavailability Enhancement : The tert-butyl ester group increases the compound's lipophilicity, facilitating its absorption and transport across cell membranes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through modulation of signaling pathways associated with cell growth and apoptosis.
- Neuroprotective Effects : The interaction with neurotransmitter receptors indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Activity : By modulating cytokine production, this compound could reduce inflammation in various models of disease.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Protection against neuronal damage | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- Anticancer Study : In a study examining the effects of this compound on breast cancer cell lines, researchers observed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation.
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
